molecular formula C13H24N2O4 B2486410 Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 1708250-54-7

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No.: B2486410
CAS No.: 1708250-54-7
M. Wt: 272.345
InChI Key: ICLFKLQIHHBWQG-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is functionalized with an ethyl ester and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate typically involves the protection of the amine group on piperidine with a tert-butoxycarbonyl group, followed by esterification. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: In the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • tert-Butyl ®-piperidin-3-ylcarbamate

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFKLQIHHBWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708250-54-7
Record name ethyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
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